molecular formula C12H6ClFO B12994635 2-Chloro-4-fluorodibenzo[b,d]furan

2-Chloro-4-fluorodibenzo[b,d]furan

Cat. No.: B12994635
M. Wt: 220.62 g/mol
InChI Key: CMHIRUJKVIRABI-UHFFFAOYSA-N
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Description

2-Chloro-4-fluorodibenzo[b,d]furan is a heterocyclic aromatic compound that belongs to the dibenzofuran family. This compound is characterized by the presence of chlorine and fluorine atoms attached to the dibenzofuran core. Dibenzofurans are known for their stability and unique chemical properties, making them valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-fluorodibenzo[b,d]furan typically involves the halogenation of dibenzofuran derivatives. One common method includes the use of 2-chlorodibenzofuran as a starting material, which undergoes a fluorination reaction to introduce the fluorine atom at the desired position. The reaction conditions often involve the use of fluorinating agents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor under controlled temperatures and inert atmosphere .

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation processes using continuous flow reactors. These reactors allow for precise control over reaction parameters, ensuring high yield and purity of the final product. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-fluorodibenzo[b,d]furan can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.

    Oxidation Reactions: The compound can be oxidized to form quinone derivatives.

    Reduction Reactions: Reduction can lead to the formation of hydroxy derivatives.

Common Reagents and Conditions

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed

Scientific Research Applications

2-Chloro-4-fluorodibenzo[b,d]furan has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Chloro-4-fluorodibenzo[b,d]furan depends on its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. For example, it can inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways involved can vary based on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • 1-Chloro-4-fluorodibenzo[b,d]furan
  • 2-Chloro-3-fluorodibenzo[b,d]furan
  • 2-Chloro-4-bromodibenzo[b,d]furan

Uniqueness

2-Chloro-4-fluorodibenzo[b,d]furan is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of both chlorine and fluorine atoms enhances its reactivity and stability compared to other dibenzofuran derivatives. This makes it particularly valuable in applications requiring high-performance materials and specific biological activities .

Properties

Molecular Formula

C12H6ClFO

Molecular Weight

220.62 g/mol

IUPAC Name

2-chloro-4-fluorodibenzofuran

InChI

InChI=1S/C12H6ClFO/c13-7-5-9-8-3-1-2-4-11(8)15-12(9)10(14)6-7/h1-6H

InChI Key

CMHIRUJKVIRABI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=C(O2)C(=CC(=C3)Cl)F

Origin of Product

United States

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